molecular formula C16H28N2O11 B139197 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose CAS No. 136198-41-9

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose

Cat. No.: B139197
CAS No.: 136198-41-9
M. Wt: 424.4 g/mol
InChI Key: PLJAKLUDUPBLGD-HFMMELOMSA-N
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Description

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is a complex carbohydrate derivative, specifically a disaccharide, composed of two sugar molecules: 2-acetamido-2-deoxygalactopyranose and 2-deoxyglucopyranose. This compound is notable for its role in various biological processes and its presence in glycoproteins and glycolipids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose typically involves the condensation of 2-acetamido-2-deoxy-D-glucose with 2-acetamido-2-deoxy-D-galactose. One method involves the use of ammonium bicarbonate in water, which allows for the formation of glycosylamines in yields ranging from 65% to 80% . The reaction conditions can be optimized by adjusting the temperature and concentration of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process. Additionally, the use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce carbonyl groups to alcohols.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It plays a role in the study of glycoproteins and glycolipids, which are essential for cell-cell communication and immune response.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting glycoproteins involved in diseases like cancer and autoimmune disorders.

    Industry: It is used in the production of various biotechnological products, including enzymes and diagnostic reagents.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or function. The pathways involved may include glycosylation processes, which are critical for protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-glucose: A monosaccharide that serves as a precursor in the synthesis of the disaccharide.

    2-Acetamido-2-deoxy-D-galactose: Another monosaccharide involved in the synthesis of the disaccharide.

    N-Acetylglucosamine: A related compound that is also involved in glycosylation processes.

Uniqueness

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is unique due to its specific structure and the presence of two acetamido groups, which confer distinct chemical and biological properties. Its ability to participate in glycosylation reactions and its role in the structure of glycoproteins and glycolipids make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJAKLUDUPBLGD-HFMMELOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136198-41-9
Record name N-Acetylgalactosaminyl-1-4-N-acetylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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